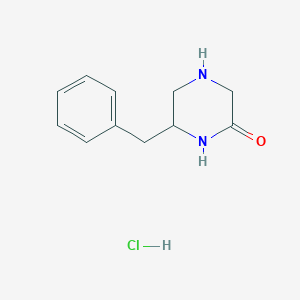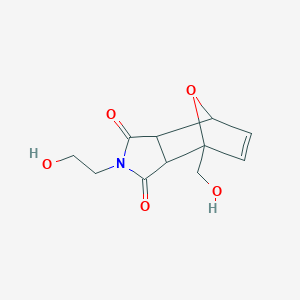![molecular formula C6H9ClN2S2 B12446483 4H,6H,7H-Thiopyrano[4,3-D][1,3]thiazol-2-amine hydrochloride](/img/structure/B12446483.png)
4H,6H,7H-Thiopyrano[4,3-D][1,3]thiazol-2-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H,6H,7H-Thiopyrano[4,3-D][1,3]thiazol-2-amine hydrochloride is a chemical compound with the molecular formula C6H8N2S2·HCl It is known for its unique structure, which includes a thiopyrano ring fused with a thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H,6H,7H-Thiopyrano[4,3-D][1,3]thiazol-2-amine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with α-haloketones in the presence of a base, leading to the formation of the thiopyrano-thiazole core. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4H,6H,7H-Thiopyrano[4,3-D][1,3]thiazol-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group or the thiopyrano ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced amine derivatives.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
4H,6H,7H-Thiopyrano[4,3-D][1,3]thiazol-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 4H,6H,7H-Thiopyrano[4,3-D][1,3]thiazol-2-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6,7-Dihydro-4H-pyrano[4,3-D]thiazol-2-amine
- 4,4,6,6-Tetramethyl-4H,6H,7H-pyrano[4,3-D][1,3]thiazol-2-amine
Uniqueness
4H,6H,7H-Thiopyrano[4,3-D][1,3]thiazol-2-amine hydrochloride is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C6H9ClN2S2 |
|---|---|
Poids moléculaire |
208.7 g/mol |
Nom IUPAC |
6,7-dihydro-4H-thiopyrano[4,3-d][1,3]thiazol-2-amine;hydrochloride |
InChI |
InChI=1S/C6H8N2S2.ClH/c7-6-8-4-1-2-9-3-5(4)10-6;/h1-3H2,(H2,7,8);1H |
Clé InChI |
KTBPCNKRKIJXBA-UHFFFAOYSA-N |
SMILES canonique |
C1CSCC2=C1N=C(S2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-N-[(E)-naphthalen-1-ylmethylidene]-3-nitroaniline](/img/structure/B12446402.png)




![2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-iodobenzamide](/img/structure/B12446436.png)

![N-(4-methoxyphenyl)-N'-[2-(piperazin-1-yl)ethyl]ethanediamide](/img/structure/B12446451.png)


![7-(4-Chlorophenyl)-5-(3,4-dichlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12446461.png)
![Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B12446468.png)
![7-tert-butyl-2-{4-[3-(4-chlorophenoxy)propoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12446469.png)

